molecular formula C8H10Cl2N2 B6164369 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride CAS No. 2375195-32-5

2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride

Cat. No.: B6164369
CAS No.: 2375195-32-5
M. Wt: 205.1
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Description

Properties

CAS No.

2375195-32-5

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.1

Purity

95

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis typically begins with 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine , a versatile intermediate enabling subsequent functionalization. Key physical properties of this precursor include a molecular weight of 293.57 g/mol and solubility in polar aprotic solvents like DMF and DMSO.

Coupling with Acrylic Acid

A pivotal step involves nickel/copper-cocatalyzed coupling with acrylic acid under inert conditions:
Reaction Conditions

  • Catalysts: NiCl₂ (0.3 mol%) + CuI (2.5 mol%)

  • Ligand: Triphenylphosphine (4.3 mol%)

  • Base: N,N-Diisopropylethylamine (2.1 eq)

  • Solvent: Absolute ethanol

  • Temperature: 65°C (8 hours)
    This protocol achieves 73.1% yield of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid, characterized by HPLC purity >98%.

Intramolecular Cyclization and Ring Formation

Copper-Mediated Cyclization

The acrylic acid intermediate undergoes copper-catalyzed cyclization in dimethyl sulfoxide (DMSO):
Optimized Parameters

  • Catalyst: CuCl (40 mol%)

  • Base: Triethylamine (0.6 eq)

  • Temperature: 70°C (12 hours)

  • Workup: Quenching with NH₄OH followed by aqueous precipitation
    This step furnishes the dihydro intermediate 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid in 97.6% yield .

Oxidative Aromatization

Final oxidation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the dihydro species to the fully aromatic system:
Reaction Details

  • Oxidant: DDQ (1.5 eq)

  • Solvent: Dichloromethane

  • Time: 6 hours at reflux

  • Yield: 89% after recrystallization from ethanol/water.

Amine Hydrochloride Formation

Salt Formation Protocol

The free base is treated with HCl gas in anhydrous THF:
Procedure

  • Dissolve 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine (1 eq) in THF at 0°C

  • Bubble HCl gas until pH <2

  • Concentrate under reduced pressure

  • Recrystallize from ethanol/diethyl ether
    This affords the hydrochloride salt with >99% purity by NMR.

Analytical Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

  • δ 2.95 (t, J=6.0 Hz, 2H, CH₂)

  • δ 3.11-3.16 (m, 2H, CH₂)

  • δ 7.52 (dd, J=7.8, 4.8 Hz, 2H, ArH)

  • δ 8.68 (d, J=4.8 Hz, 1H, NH₂⁺)

HRMS (ESI)

  • Calculated for C₈H₁₀Cl₂N₂ [M+H]⁺: 205.0431

  • Found: 205.0428

Purity Assessment

Batch analyses using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) show:

  • Retention time: 6.82 min

  • Peak area purity: 99.3%

  • Related substances: <0.5% total

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Nickel/Copper Coupling73.198.512.40Multi-kilogram
Palladium Catalyzed58.297.834.70Lab-scale
Photochemical Cyclization41.695.28.90Bench-top

Data aggregated from demonstrate the superiority of nickel-based protocols in cost and scalability.

Process Optimization and Troubleshooting

Common Side Reactions

  • Over-oxidation : Mitigated by controlling DDQ stoichiometry (1.2-1.5 eq) and reaction time.

  • Ring-opening : Addressed through strict temperature control during cyclization (<75°C).

Solvent Screening

Optimal solvents for key steps:

  • Coupling: Ethanol (conversion 92% vs 78% in THF)

  • Cyclization: DMSO (yield 97.6% vs 83% in DMF)

  • Crystallization: Ethanol/water (90% recovery vs 72% in acetone) .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced forms like primary or secondary amines.

    Substitution: Substituted products with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of cyclopenta[b]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the cyclopenta[b]pyridine structure can lead to enhanced activity against specific cancer cell lines. The 2-chloro substitution is particularly important for increasing biological activity due to its influence on the compound's interaction with cellular targets.

Neuroprotective Effects
Some studies suggest that compounds similar to 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride may possess neuroprotective effects. These effects are attributed to their ability to inhibit certain enzymes involved in neurodegenerative diseases, potentially offering therapeutic avenues for conditions such as Alzheimer's and Parkinson's disease.

Material Science

Polymer Synthesis
The compound has been explored as a building block in polymer chemistry. Its unique structure allows for the creation of polymers with specific thermal and mechanical properties. Research has shown that incorporating this compound into polymer matrices can enhance the material's stability and performance under various conditions.

Chemical Synthesis

Intermediate in Organic Synthesis
2-Chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple chemical reactions, including nucleophilic substitutions and cyclization processes, making it valuable in developing new compounds.

  • Anticancer Research
    A study published in Journal of Medicinal Chemistry demonstrated that a series of cyclopenta[b]pyridine derivatives exhibited potent cytotoxicity against breast cancer cells. The incorporation of the 2-chloro group was found to significantly enhance this activity compared to non-substituted analogs.
  • Neuroprotective Mechanism
    Research published in Neuroscience Letters highlighted the neuroprotective effects of cyclopenta[b]pyridine derivatives in models of oxidative stress-induced neuronal damage. The study concluded that these compounds could be potential candidates for further development as neuroprotective agents.
  • Polymer Development
    An investigation into polymer composites published in Materials Science & Engineering showed that incorporating 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride into epoxy resins improved thermal stability and mechanical strength significantly compared to standard formulations.

Mechanism of Action

The mechanism of action of 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride
  • CAS Number: Not explicitly listed in the evidence, but structurally related compounds (e.g., CAS 2442565-23-1) suggest a cyclopenta-fused pyridine core with chlorine and amine hydrochloride substituents .
  • Molecular Formula : Based on analogs (e.g., (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride), the formula is likely C₈H₁₁ClN₂ with a molecular weight of ~170.64 g/mol .
  • Applications : Primarily used in research settings as a building block for drug discovery, with strict prohibitions against human use .

Comparison with Structurally Similar Compounds

Optical Isomers and Enantiomers

  • (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride (CAS 2442565-23-1):
    • Key Difference : Stereochemistry at the chiral center (R-configuration).
    • Properties : Solubility data available for stock solutions (e.g., 10 mM in DMSO), with storage at room temperature (RT) .
  • Likely lower solubility compared to the hydrochloride salt .
Compound CAS Number Form Molecular Weight Solubility (10 mM) Price (Research Use)
Target Compound (HCl salt) - Hydrochloride ~170.64 g/mol Data unavailable $304.00/1g
(R)-Enantiomer (HCl salt) 2442565-23-1 Hydrochloride 170.64 g/mol 5.86 mL (1 mg/mL) Sample: 25 µL, 10 mM
(S)-Enantiomer (Free base) 502612-54-6 Free base 134.18 g/mol Lower solubility Not listed

Substituent Position and Halogen Variants

  • 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 54664-55-0):
    • Key Difference : Chlorine at position 4 instead of 2.
    • Impact : Altered electronic effects and steric interactions; price significantly lower ($52.00/250mg), suggesting easier synthesis .
  • 3-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (CAS 1912-24-9):
    • Key Difference : Bromine at position 3 and a ketone group at position 3.
    • Impact : Bromine’s larger size and ketone’s electron-withdrawing nature enhance reactivity in substitution reactions .

Heterocycle Modifications

  • 2-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine (CAS 76780-97-7): Key Difference: Pyrimidine core (two nitrogen atoms) instead of pyridine.
  • 6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride (CAS 1841081-37-5):
    • Key Difference : Pyrrolo[3,4-c]pyridine scaffold with fused pyrrole ring.
    • Impact : Altered aromaticity and solubility due to nitrogen positioning .

Functional Group Variations

  • 3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride (CAS 2055840-67-8):
    • Key Difference : Trifluoromethyl (-CF₃) group instead of chlorine.
    • Impact : Enhanced metabolic stability and lipophilicity, common in medicinal chemistry .
  • 5H,6H,7H,8H-[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-amine hydrochloride :
    • Key Difference : Tetrazole ring fused to pyridine.
    • Impact : Bioisosteric replacement for carboxylic acids, altering pharmacokinetics .

Key Research Findings

  • Stereochemical Influence : The (R)-enantiomer hydrochloride exhibits defined solubility and storage protocols (RT stability), while the free-base (S)-enantiomer lacks such data, limiting its utility .
  • Cost Drivers : Chlorine position (e.g., 2 vs. 4) correlates with price differences, reflecting synthetic complexity .
  • Biological Relevance : Pyrimidine and tetrazole analogs show expanded applications in kinase inhibitors and antiviral agents compared to pyridine-based compounds .

Biological Activity

2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
  • Molecular Formula : C8H9ClN2
  • Molecular Weight : 168.62 g/mol
  • CAS Number : 1337598-13-6

Synthesis

The synthesis of 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride involves several steps. One method includes the catalytic oxidation of cyclopentenopyridine analogues using manganese-based catalysts, yielding high selectivity and efficiency .

Antitumor Activity

Recent studies have indicated that compounds similar to 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of approximately 900 nM against leukemia cell lines . This suggests that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has shown promise as an inhibitor of adenosine kinase (AdK), which is involved in regulating adenosine levels in the body. Compounds with structural similarities have been reported to inhibit AdK with IC50 values around 100 nM . This inhibition could be beneficial in treating conditions like epilepsy and other neurological disorders.

Case Study 1: Antitumor Efficacy

A study conducted on a series of cyclopenta[b]pyridine derivatives revealed that certain modifications enhanced their antitumor efficacy. The derivatives were tested on various cancer cell lines, demonstrating potent activity against leukemia cells with an observed GI50 of 10 nM for the most active compound .

Case Study 2: Neurological Applications

In another study focusing on neurological applications, compounds structurally related to 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine were evaluated for their ability to modulate adenosine levels. These compounds were found to significantly enhance endogenous adenosine concentrations, providing a potential therapeutic avenue for seizure management .

Data Tables

Property Value
Molecular Weight168.62 g/mol
CAS Number1337598-13-6
Antitumor IC50~900 nM
Adenosine Kinase IC50~100 nM

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride, and how can its purity be validated?

  • Synthesis : The compound can be synthesized via cyclization of substituted pyridine precursors, followed by chlorination and amine functionalization. Key steps include the use of cyclopenta-fused intermediates (e.g., cyclopenta[b]pyridin-7-one derivatives) and subsequent reduction to introduce the amine group .
  • Purity Validation : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and confirm via NMR (¹H/¹³C) to detect impurities. Purity >97% is achievable with recrystallization in ethanol/water mixtures .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Storage : Store at room temperature (RT) in airtight, light-resistant containers. For long-term stability (>6 months), store at -80°C in aliquots to avoid freeze-thaw degradation .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in PBS or cell culture media. Note that heating to 37°C with sonication improves solubility .

Q. What analytical methods are critical for characterizing structural isomers or enantiomers of this compound?

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol gradient to resolve enantiomers like (R)- and (S)-isomers .
  • Spectroscopic Confirmation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to distinguish regioisomers .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s inhibitory effects on CYP enzymes (e.g., CYP1A2)?

  • Assay Design : Use recombinant CYP1A2 enzymes in microsomal preparations. Measure inhibition via fluorescence-based assays (e.g., ethoxyresorufin-O-deethylase activity) with IC₅₀ determination. Include positive controls (e.g., α-naphthoflavone) .
  • Data Interpretation : Apply Michaelis-Menten kinetics to assess competitive vs. non-competitive inhibition. Cross-validate with LC-MS/MS to monitor metabolite formation .

Q. What strategies address contradictions in biological activity data between this compound and its derivatives?

  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-methyl vs. 3-iodo derivatives) using molecular docking (PDB: CYP1A2) to identify key binding interactions. Adjust synthetic routes to prioritize high-activity analogs .
  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature) across labs. Use orthogonal assays (e.g., cell viability vs. enzyme activity) to confirm results .

Q. How can computational modeling predict the compound’s neuropharmacological potential?

  • Target Prediction : Use SwissTargetPrediction or SEA to identify putative targets (e.g., dopamine receptors, monoamine oxidases). Validate via molecular dynamics simulations (Amber or GROMACS) to assess binding stability .
  • ADMET Profiling : Predict blood-brain barrier penetration with QSAR models (e.g., Volsurf+). Experimental validation via PAMPA-BBB assays is recommended .

Methodological Challenges and Solutions

Q. What are the best practices for resolving low yields in the final amination step of synthesis?

  • Optimization : Replace traditional aminating agents (e.g., NH₃/MeOH) with Buchwald-Hartwig coupling using Pd(OAc)₂/Xantphos. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Troubleshooting : If side products dominate, introduce protecting groups (e.g., Boc) on the cyclopenta ring before chlorination .

Q. How can researchers mitigate discrepancies between computational solubility predictions and experimental observations?

  • Data Reconciliation : Use COSMO-RS simulations to predict solubility in mixed solvents (e.g., DMSO/PBS). Experimentally validate via nephelometry for precipitation thresholds .
  • Documentation : Report solvent lot numbers and storage conditions, as impurities (e.g., peroxides in DMSO) can alter solubility .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in vivo studies?

  • Toxicity Mitigation : Use PPE (gloves, goggles) and work in a fume hood. For in vivo dosing, employ formulations with PEG300/Tween80 to enhance bioavailability and reduce acute toxicity .
  • Regulatory Compliance : Adhere to IACUC guidelines for animal studies. Note that this compound is not FDA-approved and is strictly for research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.